4-(2-chlorophenoxy)-N-(pyridin-2-ylmethyl)benzenesulfonamide
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Overview
Description
4-(2-chlorophenoxy)-N-(pyridin-2-ylmethyl)benzenesulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenoxy group, a pyridinylmethyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorophenoxy)-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-chlorophenol: This can be achieved through the chlorination of phenol using chlorine gas under controlled conditions.
Formation of 2-chlorophenoxyacetic acid: This involves the reaction of 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 2-chlorophenoxyacetyl chloride: This step requires the reaction of 2-chlorophenoxyacetic acid with thionyl chloride.
Coupling with pyridine-2-methanamine: The final step involves the reaction of 2-chlorophenoxyacetyl chloride with pyridine-2-methanamine in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-chlorophenoxy)-N-(pyridin-2-ylmethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy compounds.
Scientific Research Applications
4-(2-chlorophenoxy)-N-(pyridin-2-ylmethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-chlorophenoxy)-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-bromophenoxy)-N-(pyridin-2-ylmethyl)benzenesulfonamide
- 4-(2-fluorophenoxy)-N-(pyridin-2-ylmethyl)benzenesulfonamide
- 4-(2-methylphenoxy)-N-(pyridin-2-ylmethyl)benzenesulfonamide
Uniqueness
4-(2-chlorophenoxy)-N-(pyridin-2-ylmethyl)benzenesulfonamide is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom can influence the compound’s electronic properties, making it more reactive in certain chemical reactions and potentially enhancing its biological activity.
Properties
IUPAC Name |
4-(2-chlorophenoxy)-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S/c19-17-6-1-2-7-18(17)24-15-8-10-16(11-9-15)25(22,23)21-13-14-5-3-4-12-20-14/h1-12,21H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEOOTZUQYBJSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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